Enzymatic Potency Comparison: N3 vs. GC376 vs. PF-07321332 in Mpro Inhibition
N3 exhibits an IC50 of 16.77 μM against SARS-CoV-2 Mpro in a biochemical assay [1]. In contrast, GC376 demonstrates a significantly more potent IC50 of 0.03 μM [2], and PF-07321332 (nirmatrelvir) shows an IC50 of 0.022 μM [3]. While N3 is less potent enzymatically, its value lies in its well-defined covalent binding mode and broad-spectrum activity, making it a preferred reference compound for structural and comparative studies where potency is not the primary selection criterion.
| Evidence Dimension | Enzymatic inhibition (IC50) against SARS-CoV-2 Mpro |
|---|---|
| Target Compound Data | 16.77 μM |
| Comparator Or Baseline | GC376: 0.03 μM; PF-07321332: 0.022 μM |
| Quantified Difference | N3 is ~559-fold less potent than GC376; ~762-fold less potent than PF-07321332 |
| Conditions | Biochemical assay with purified SARS-CoV-2 Mpro |
Why This Matters
This establishes N3 as a benchmark for covalent inhibition mechanism studies rather than a high-potency lead, guiding its appropriate use in structural biology and assay development.
- [1] Jin, Z., Du, X., Xu, Y., Deng, Y., Liu, M., Zhao, Y., ... & Yang, H. (2020). Structure of Mpro from SARS-CoV-2 and discovery of its inhibitors. Nature, 582(7811), 289-293. View Source
- [2] Ma, C., Sacco, M. D., Hurst, B., Townsend, J. A., Hu, Y., Szeto, T., ... & Wang, J. (2020). Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease. Cell Research, 30(8), 678-692. View Source
- [3] Owen, D. R., Allerton, C. M., Anderson, A. S., Aschenbrenner, L., Avery, M., Berritt, S., ... & Zhu, Y. (2021). An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19. Science, 374(6575), 1586-1593. View Source
